![molecular formula C15H21N3OS B5823591 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5823591.png)
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, also known as DAPT, is a potent inhibitor of γ-secretase, an enzyme that cleaves amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides. DAPT has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用机制
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide inhibits the γ-secretase enzyme by binding to the active site of the enzyme and preventing the cleavage of APP to produce Aβ peptides. This results in a decrease in Aβ levels in the brain, which is thought to be beneficial in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to reduce Aβ levels in the brain and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-tumor effects in various cancer cell lines by inhibiting the Notch signaling pathway. However, 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been reported to have cytotoxic effects at high concentrations, which may limit its therapeutic potential.
实验室实验的优点和局限性
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is a potent and specific inhibitor of the γ-secretase enzyme, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been reported to have cytotoxic effects at high concentrations, which may limit its use in some experiments. In addition, 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is a relatively expensive compound, which may make it difficult for some researchers to obtain.
未来方向
There are several future directions for the research on 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide. One direction is to investigate its potential therapeutic applications in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Another direction is to explore the use of 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide in combination with other drugs for the treatment of Alzheimer's disease. Finally, further studies are needed to elucidate the mechanisms underlying the cytotoxic effects of 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide and to develop safer and more effective inhibitors of the γ-secretase enzyme.
合成方法
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide can be synthesized in a few steps starting from 3,5-dimethylaniline. The first step involves the reaction of 3,5-dimethylaniline with carbon disulfide and chloroform in the presence of potassium hydroxide to yield 3,5-dimethylphenyl isothiocyanate. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of triethylamine to give 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide as a white solid with a melting point of 238-240°C.
科学研究应用
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. In vitro studies have shown that 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide can inhibit the production of Aβ peptides by blocking the γ-secretase enzyme. In vivo studies have also demonstrated that 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide can reduce Aβ levels in the brain and improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
1-[(3,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-10-7-11(2)9-13(8-10)17-15(20)18-5-3-12(4-6-18)14(16)19/h7-9,12H,3-6H2,1-2H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDAGAIHSXCAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5823509.png)
![N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide](/img/structure/B5823519.png)
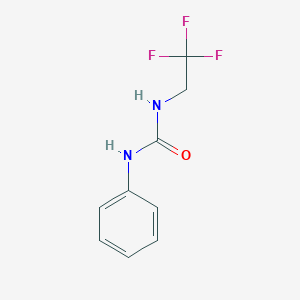
![N-(2-fluoro-5-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5823528.png)
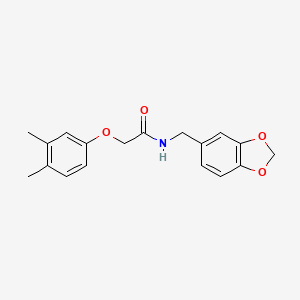
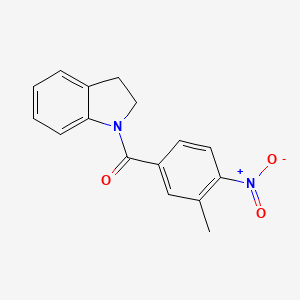
![N'-[(5-bromo-2-furoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5823562.png)
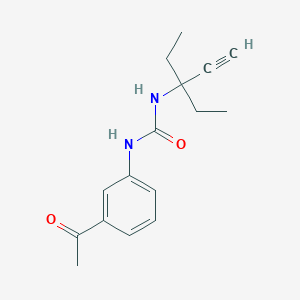
![methyl 4-{2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5823576.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5823581.png)
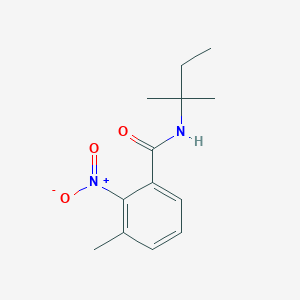
![2-(3,4-dimethylphenoxy)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5823587.png)
![ethyl 4-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5823588.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)